N-(2,3-dihydro-1H-inden-1-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Description
This compound features a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a naphthalen-1-yl group at position 2 and an acetamide-linked 2,3-dihydro-1H-inden-1-yl moiety at the N-position.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O2/c32-25(28-22-13-12-18-7-2-4-10-20(18)22)15-30-26(33)24-14-23(29-31(24)16-27-30)21-11-5-8-17-6-1-3-9-19(17)21/h1-11,14,16,22H,12-13,15H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVISNMUXPZQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1H-inden-1-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, structure, and biological properties of this compound, focusing on its anti-inflammatory and anticancer activities.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of 1H-pyrazole derivatives with naphthalene and acetamide precursors. The synthesis typically involves the use of catalysts such as piperidine in ethanol under reflux conditions. The resulting product can be purified through crystallization techniques.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 1H-pyrazole derivative + naphthalene derivative | Reflux in ethanol with piperidine | 87% |
| 2 | Crystallization from dimethylformamide | - | - |
The structural analysis reveals that the compound contains an indanone moiety and a pyrazolo-triazine system. The crystal structure shows significant interactions between different molecular components, which may influence its biological activity.
Anti-inflammatory Activity
Research indicates that similar compounds within the pyrazole family exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Case Study: COX Inhibition
In vitro studies demonstrated that several pyrazole derivatives exhibited IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib. For example:
- Compound A : IC50 = 0.04 μM (against COX-2)
- Compound B : IC50 = 0.04 μM (against COX-2)
These findings suggest that this compound may possess similar or enhanced anti-inflammatory effects.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Overview
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound X | Breast Cancer | Apoptosis induction | |
| Compound Y | Lung Cancer | Cell cycle arrest |
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring and substituents on the naphthalene moiety can significantly alter its potency and selectivity against specific targets.
Key Findings
Research shows that:
- Electron-donating groups enhance activity against COX enzymes.
- Structural modifications can lead to improved selectivity for cancer cell types.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Pyrazolo[1,5-d][1,2,4]triazine vs. Pyrazolo[1,5-a]pyrazine
The compound N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide () replaces the triazine ring with a pyrazine moiety. The benzodioxin substituent further modifies solubility due to its oxygen-rich structure .
Pyrazolo-triazine vs. Triazole Derivatives
Compounds like 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () feature a triazole core instead. Triazoles are less rigid and more polar than pyrazolo-triazines, which may reduce metabolic stability but improve aqueous solubility. The 1,3-dipolar cycloaddition synthesis route (used for triazoles) contrasts with the target compound’s likely multi-step heterocyclic condensation .
Substituent Effects
N-Substituents: Indenyl vs. Diethylamide
The N,N-diethyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide () replaces the indenyl group with a diethylamide. The diethyl group is electron-withdrawing, which may lower the acetamide’s nucleophilicity, whereas the indenyl group’s aromaticity could enhance stacking interactions in biological systems. The molecular weight difference (target: ~437.5 g/mol vs. diethyl analog: 379.5 g/mol) may also influence pharmacokinetic properties .
Aromatic Substituents: Naphthalen-1-yl vs. Methoxyphenyl
The benzodioxin derivative () substitutes naphthalen-1-yl with a 3,4-dimethoxyphenyl group.
Key Data Comparison
Inferred Bioactivity
While direct biological data for the target compound are absent, structurally related pyrazolo-triazines and triazoles () exhibit antimicrobial and antitumor activities. The indenyl group’s bulkiness may improve target selectivity, whereas the naphthalen-1-yl group could enhance intercalation with DNA or enzyme active sites .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo-triazine core followed by functionalization with naphthalenyl and indenyl groups. Key steps include:
- Catalyst Use : Copper catalysts (e.g., Cu(OAc)₂) enhance cycloaddition reactions for heterocyclic core formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates and intermediate stability .
- Temperature Control : Reactions often require reflux (80–120°C) for 6–12 hours to ensure completion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol) is critical for isolating high-purity products .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent integration and connectivity (e.g., aromatic protons at δ 7.2–8.4 ppm for naphthalenyl groups) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peaks within ±0.001 Da accuracy) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for the acetamide moiety) .
Q. What are the primary challenges in characterizing its solubility and stability?
- Methodological Answer :
- Solubility : Test in solvents like DMSO (for biological assays) or chloroform (for NMR). Low aqueous solubility is common due to hydrophobic naphthalenyl/indenyl groups .
- Stability : Conduct accelerated degradation studies under heat (40–60°C) and light to identify decomposition pathways (e.g., oxidation of the pyrazolo-triazine core) .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to explore its pharmacological potential?
- Methodological Answer :
-
Derivative Synthesis : Modify substituents (e.g., halogenation of the indenyl group or replacing naphthalenyl with phenyl) to assess biological activity changes .
-
Biological Assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or calorimetry. Compare IC₅₀ values across derivatives (see Table 1 ) .
-
Computational Modeling : Perform molecular docking to predict binding affinities to targets like ATP-binding pockets .
Table 1 : Hypothetical SAR for Analogous Pyrazolo-Triazine Derivatives (Based on )
Substituent R₁ (Indenyl) Substituent R₂ (Naphthalenyl) IC₅₀ (μM) Notes H H >100 Low activity Cl H 45.2 Moderate inhibition OCH₃ NO₂ 12.7 Enhanced binding
Q. What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing indenyl CH₂ groups from aromatic protons) .
- Cross-Validation : Compare IR and MS data with computational predictions (e.g., DFT-calculated NMR shifts) .
- Single-Crystal X-ray Diffraction : Resolve ambiguities in stereochemistry or bond connectivity .
Q. How can reaction yields be optimized under varying solvent systems?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test solvent polarity (e.g., DMSO vs. THF), temperature, and catalyst loading .
- Case Study : For copper-catalyzed steps, a 3:1 t-BuOH/H₂O mixture increased yields by 20% compared to pure DMF .
Q. What are the best practices for analyzing its metabolic stability in preclinical studies?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactors to simulate Phase I metabolism .
- Metabolite Identification : Employ high-resolution MSⁿ to detect hydroxylation or demethylation products .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Standardize Assays : Use common positive controls (e.g., staurosporine for kinase inhibition) to normalize activity measurements .
- Replicate Experiments : Perform triplicate runs under identical conditions (pH, temperature) to confirm reproducibility .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., pyrazolo[3,4-d]pyrimidines) to identify trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
